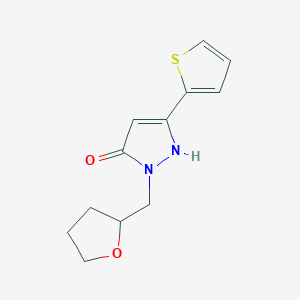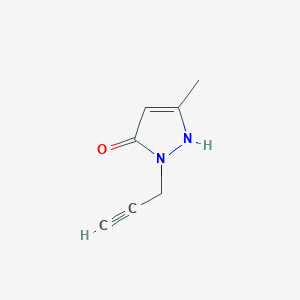![molecular formula C9H13N5S B1484064 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol CAS No. 2098131-87-2](/img/structure/B1484064.png)
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol
Übersicht
Beschreibung
“3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.23 g/mol. It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole, the core structure in the given compound, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further analysis.Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse reactivity. They can undergo various reactions such as [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Physical and Chemical Properties Analysis
Pyrazole, the core structure, is a weak base, with its strength highly dependent on the nature of its substituent groups . The specific physical and chemical properties of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further investigation.Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Pyrazolderivate sind in der organischen Synthese von entscheidender Bedeutung, da sie als Zwischenprodukte für die Konstruktion komplexerer Moleküle dienen. Die Azidoethyl- und Methylgruppen in 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol können verschiedene Reaktionen wie Cycloadditionen eingehen, um neue Bindungen und Gerüste zu bilden . Diese Vielseitigkeit macht es zu einem wertvollen Baustein bei der Synthese von Pharmazeutika und Agrochemikalien.
Modulation der biologischen Aktivität
Der Pyrazolkern ist mit einer Vielzahl von biologischen Aktivitäten verbunden. Er kann zur Synthese von Verbindungen mit potenziellen antituberkulösen, antimikrobiellen, antimykotischen, entzündungshemmenden, krebshemmenden und antidiabetischen Eigenschaften verwendet werden . Die spezifischen Substituenten am Pyrazolring, wie die Azidoethylgruppe, können auf verschiedene biologische Pfade ausgerichtet werden.
Photophysikalische Eigenschaften
Pyrazolderivate weisen außergewöhnliche photophysikalische Eigenschaften auf, die sie für Anwendungen in der Materialwissenschaft geeignet machen. Sie können aufgrund ihrer Fähigkeit, Licht bei verschiedenen Wellenlängen zu emittieren und zu absorbieren, bei der Entwicklung organischer Leuchtdioden (OLEDs) und anderer photonischer Geräte verwendet werden .
Pflanzenschutzmittel
In der Landwirtschaft werden Pyrazolderivate zur Herstellung von Verbindungen verwendet, die als Herbizide, Insektizide und Fungizide wirken. Die strukturelle Flexibilität von This compound ermöglicht die Synthese von zielgerichteten Wirkstoffen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen können .
Antifungal- und Antibakterielle Mittel
Die Derivate der Verbindung haben vielversprechende antimykotische und antibakterielle Aktivitäten gezeigt, die zur Entwicklung neuer Klassen von Antibiotika und Antimykotika genutzt werden können. Dies ist besonders wichtig angesichts der zunehmenden Antibiotikaresistenz .
Entwicklung von Antioxidantien
Pyrazolderivate können auch als Antioxidantien wirken. Sie können freie Radikale neutralisieren und oxidativen Stress verhindern, der ein Faktor für viele chronische Krankheiten ist. Diese Eigenschaft kann für die Entwicklung neuartiger antioxidativer Therapien genutzt werden .
Anwendungen in der Materialwissenschaft
Aufgrund ihrer Stabilität und reaktiven funktionellen Gruppen können Pyrazolderivate wie This compound zur Herstellung neuer Materialien mit spezifischen mechanischen, thermischen oder elektrischen Eigenschaften verwendet werden .
Pharmazeutische Wirkstoffentwicklung
Der Pyrazolring ist ein häufiges Motiv in der Wirkstoffentwicklung, da er mit verschiedenen biologischen Zielen kompatibel ist. Die Verbindung kann zur Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen für eine Reihe von Krankheiten verwendet werden .
Safety and Hazards
Pyrazole is classified as having acute toxicity, both orally and dermally. It can cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure . The specific safety and hazards of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would need to be determined through further study.
Zukünftige Richtungen
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent-free conditions . This approach aligns with the principles of green chemistry and represents a promising direction for future research.
Wirkmechanismus
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Target of action
For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of action
Pyrazole derivatives often work by interacting with their targets and causing changes in cellular processes .
Biochemical pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions involves the binding of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . For example, studies have shown that high doses of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are essential for its biological activity . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is crucial for its function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-14-9(2-4-11-13-10)7-6-15-5-3-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQNCLSGQSMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)




![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
